molecular formula C20H16Br2N6O B3075465 Etravirine hydrobromide CAS No. 1030633-38-5

Etravirine hydrobromide

Cat. No.: B3075465
CAS No.: 1030633-38-5
M. Wt: 516.2 g/mol
InChI Key: GXQIDURPSWCNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etravirine involves multiple steps, primarily focusing on the formation of the diarylpyrimidine core. One of the key synthetic routes includes the use of halogenated pyridines as starting materials. The process involves several steps of halogenation, amination, and coupling reactions . Another method utilizes 4-guanidinobenzonitrile as a starting material or intermediate .

A practical synthesis method involves microwave-promoted amination, which significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . This method is scalable and can be used for industrial production, thereby reducing the production costs.

Industrial Production Methods

Industrial production of etravirine hydrobromide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Etravirine hydrobromide undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogenating agents like bromine and chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehalogenated products .

Scientific Research Applications

Etravirine hydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Efavirenz
  • Nevirapine
  • Delavirdine

Uniqueness

Etravirine hydrobromide is unique due to its ability to bind to multiple conformations of the reverse transcriptase enzyme, allowing it to remain effective against HIV strains that have developed resistance to other NNRTIs . This makes it a valuable option for patients with treatment-experienced HIV-1 infections.

Properties

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O.BrH/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15;/h3-8H,1-2H3,(H3,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQIDURPSWCNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etravirine hydrobromide
Reactant of Route 2
Etravirine hydrobromide
Reactant of Route 3
Etravirine hydrobromide
Reactant of Route 4
Etravirine hydrobromide
Reactant of Route 5
Reactant of Route 5
Etravirine hydrobromide
Reactant of Route 6
Reactant of Route 6
Etravirine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.